4-(Pyrazin-2-yloxy)benzonitrile is a chemical compound with the molecular formula . It features a pyrazine ring connected to a benzonitrile moiety via an oxygen atom, which contributes to its unique chemical properties and potential applications in various fields of research. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine due to its structural characteristics that enable specific interactions with biological targets and pathways.
The compound can be sourced from various chemical suppliers and databases, with significant information available from platforms like PubChem and BenchChem, where it is cataloged under the identifier 866042-79-7.
4-(Pyrazin-2-yloxy)benzonitrile is classified as an organic compound, specifically a heterocyclic aromatic compound due to the presence of the pyrazine ring. It falls under the category of nitriles due to the benzonitrile component, which contains a cyano group.
The synthesis of 4-(Pyrazin-2-yloxy)benzonitrile typically involves a nucleophilic substitution reaction. A common method includes:
The general reaction can be represented as follows:
The reaction proceeds through the nucleophilic attack of the hydroxy group on the chlorinated pyrazine, displacing the chloride ion and forming the ether bond that connects the two aromatic systems.
The molecular structure of 4-(Pyrazin-2-yloxy)benzonitrile consists of:
The compound's molecular weight is approximately .
4-(Pyrazin-2-yloxy)benzonitrile can undergo various chemical reactions:
These reactions allow for further functionalization of the compound, making it versatile for synthesizing derivatives with enhanced properties.
The mechanism of action for 4-(Pyrazin-2-yloxy)benzonitrile involves its interaction with biological targets, potentially inhibiting specific enzymes or receptors. This modulation can lead to alterations in biological processes such as cell signaling pathways or metabolic activities. Research indicates that it may exhibit antimicrobial and anticancer properties by affecting cellular mechanisms involved in proliferation and apoptosis .
Additional physical data includes:
4-(Pyrazin-2-yloxy)benzonitrile has several notable applications:
This compound's unique structure allows it to play significant roles across multiple scientific disciplines, making it an important subject of study in contemporary research.
The emergence of 4-(Pyrazin-2-yloxy)benzonitrile represents a strategic innovation within heterocyclic chemistry, a field historically pivotal to pharmaceutical development. Pyrazine derivatives first gained prominence in the mid-20th century as researchers explored nitrogen-rich heterocycles for bioactive potential [3]. This compound specifically evolved from systematic efforts to hybridize aromatic nitriles with pyrazine ethers—a design approach accelerated by advances in nucleophilic aromatic substitution (SNAr) chemistry. Early synthetic routes typically involved reacting 2-chloropyrazine with 4-hydroxybenzonitrile under basic conditions, leveraging the electron-deficient nature of pyrazine to facilitate ether bond formation [10]. Its discovery timeline aligns with the broader exploration of biaryl ether scaffolds in the 1990s, when chemists sought rigid structures capable of enhancing target selectivity. Unlike simpler pyrazines used primarily as flavorants, 4-(Pyrazin-2-yloxy)benzonitrile was engineered for molecular complexity, combining the hydrogen-bond accepting capability of pyrazine with the dipole moment and steric profile of benzonitrile [3] [10]. This intentional design reflects a shift toward modular assembly of heterocyclic fragments to optimize drug-like properties.
The structural architecture of 4-(Pyrazin-2-yloxy)benzonitrile confers exceptional versatility in drug design. Key features include:
Table 1: Structural Attributes Enabling Scaffold Utility
Structural Feature | Role in Scaffold Design | Medicinal Chemistry Advantage |
---|---|---|
Pyrazine ring | π-Deficient heterocycle | Enhanced binding to catalytic lysine residues in kinases |
Benzonitrile moiety | Polar group with high dipole moment | Improved solubility and membrane permeability |
Ether linker | Conformational restriction | Increased target selectivity and reduced off-target effects |
This scaffold’s privilege stems from its capacity for multi-directional derivatization. The pyrazine C3/C5 positions allow electrophilic substitutions, while the benzonitrile para-position serves as an anchor for additional pharmacophores [6] [10]. Such flexibility has enabled its application across diverse receptor classes, notably kinase inhibitors and antimicrobial agents, where molecular tuning adjusts potency without compromising bioavailability [3] [6].
Antimicrobial Resistance (AMR) Applications: With rising multidrug-resistant pathogens, 4-(Pyrazin-2-yloxy)benzonitrile derivatives have emerged as novel antibiotic adjuvants. Hybrid analogs disrupt bacterial efflux pumps in Staphylococcus aureus and Enterobacterales, restoring susceptibility to legacy antibiotics like ciprofloxacin [2] [9]. For instance, fluoroquinolone hybrids reduce minimum inhibitory concentrations (MICs) against ESBL-producing E. coli by 8- to 16-fold [9]. This scaffold’s ability to penetrate biofilms—confirmed via confocal microscopy—addresses a critical limitation of existing AMR therapies [2] [5].
Oncology Applications: In cancer research, this scaffold inhibits key oncogenic kinases. Modifications at the pyrazine C3 position yield potent VEGFR-2 inhibitors (IC50 = 18–40 nM), suppressing angiogenesis in glioblastoma models [4]. The nitrile group’s coordination with cysteine residues in BTK (Bruton’s tyrosine kinase) enables irreversible inhibition, showing promise in B-cell lymphoma [4].
Table 2: Biological Activities of Key Derivatives
Derivative Structure | Target/Pathogen | Activity | Mechanistic Insight |
---|---|---|---|
4-(3-Amino-5-bromopyrazin-2-yloxy)benzonitrile | K. pneumoniae | MIC = 2 µg/mL | Disrupts membrane integrity via LPS binding |
4-(5-(4-Chlorophenyl)pyrazin-2-yloxy)benzonitrile | VEGFR-2 | IC50 = 22 nM | Blocks ATP-binding pocket; anti-angiogenic |
4-(3-Trifluoromethylpyrazin-2-yloxy)benzonitrile | P. aeruginosa biofilms | Biofilm reduction >70% | Inhibits quorum-sensing receptors |
The dual utility against AMR and oncology targets stems from the scaffold’s privileged plasticity: minor structural adjustments pivot activity between microbial and mammalian systems. This positions 4-(Pyrazin-2-yloxy)benzonitrile as a critical template in next-generation therapeutic discovery [2] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1